![molecular formula C18H18N4O2S2 B7554678 4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7554678.png)
4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine, commonly known as PEP8, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. PEP8 is a thieno[2,3-d]pyrimidine-based compound that has shown promise in the treatment of various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
PEP8 exerts its therapeutic effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. PEP8 has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
PEP8 has been shown to have minimal toxicity in vitro and in vivo studies. PEP8 has also been shown to have excellent pharmacokinetic properties, including good oral bioavailability and low clearance rates.
Advantages and Limitations for Lab Experiments
PEP8 has been shown to be a promising candidate for further development as a therapeutic agent. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
1. Investigate the potential of PEP8 as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases.
2. Develop PEP8 analogs with improved pharmacokinetic properties and potency.
3. Investigate the potential of PEP8 as a combination therapy with other anticancer agents.
4. Further elucidate the mechanism of action of PEP8 and its downstream targets.
Synthesis Methods
PEP8 can be synthesized using a multistep process that involves the reaction of various reagents. The synthesis of PEP8 involves the reaction of 4-(piperazin-1-yl)benzenesulfonamide with 2-bromo-1-(2-nitrophenyl)ethan-1-one, followed by cyclization with potassium carbonate and 2-chloro-4,5-dimethylthiophene-3-carboxaldehyde. The final product is obtained through the reduction of the nitro group using palladium on carbon.
Scientific Research Applications
PEP8 has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that PEP8 has antitumor activity in various cancer cell lines, including breast, colon, and lung cancer. PEP8 has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c23-26(24,13-7-15-4-2-1-3-5-15)22-10-8-21(9-11-22)17-16-6-12-25-18(16)20-14-19-17/h1-7,12-14H,8-11H2/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNALKXTJXNZOY-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CSC3=NC=N2)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C3C=CSC3=NC=N2)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.